3,5-Difluorostyrene

Polymer Chemistry Copolymerization Kinetics Fluorinated Monomers

3,5-Difluorostyrene (CAS#: 182132-57-6) is a halogenated aromatic monomer belonging to the class of ring-substituted fluorostyrenes. Its molecular structure, characterized by a styrene backbone with fluorine atoms at the 3 and 5 positions on the phenyl ring, confers a specific electronic and steric profile.

Molecular Formula C8H6F2
Molecular Weight 140.13 g/mol
CAS No. 182132-57-6
Cat. No. B180698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorostyrene
CAS182132-57-6
Molecular FormulaC8H6F2
Molecular Weight140.13 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC(=C1)F)F
InChIInChI=1S/C8H6F2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
InChIKeyGLJPFZKCYYDBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorostyrene: Baseline Data for Scientific Sourcing & Material Selection


3,5-Difluorostyrene (CAS#: 182132-57-6) is a halogenated aromatic monomer belonging to the class of ring-substituted fluorostyrenes. Its molecular structure, characterized by a styrene backbone with fluorine atoms at the 3 and 5 positions on the phenyl ring, confers a specific electronic and steric profile [1]. This compound serves as a building block in the synthesis of specialized polymers and copolymers, where its unique substitution pattern influences the final material's properties compared to its isomers [1].

3,5-Difluorostyrene: Why Simple In-Class Substitution with Other Difluorostyrene Isomers is Not Feasible


While several difluorostyrene isomers (e.g., 2,4-; 2,5-; 2,6-; 3,4-) share the same molecular formula and general chemical class, they are not functionally equivalent or interchangeable for precise synthetic or material applications. The specific positioning of the two fluorine atoms on the aromatic ring dictates the molecule's reactivity in polymerization and copolymerization reactions. As a result, replacing 3,5-difluorostyrene with a different isomer would alter the kinetics of the polymerization process and compromise the reproducibility and final properties of the target copolymer [1].

3,5-Difluorostyrene: Head-to-Head Quantitative Evidence for Informed Procurement


3,5-Difluorostyrene Relative Reactivity in Radical Copolymerization with Styrene vs. Isomeric Difluorostyrenes

In a head-to-head study of radical copolymerization with styrene, the relative reactivity (1/r1) of trisubstituted ethylene monomers containing different ring-substituted difluorophenyl groups was quantified. The 3,5-difluorophenyl derivative (representing 3,5-difluorostyrene) demonstrated a relative reactivity of 1.71 [1]. This places it in a middle range among difluoro isomers, being less reactive than the 2,5- (2.11) and 2,6- (1.84) substituted compounds, but significantly more reactive than the 2,4- (1.4) and 3,4- (0.65) isomers [1].

Polymer Chemistry Copolymerization Kinetics Fluorinated Monomers

3,5-Difluorostyrene: Key Application Scenarios Supported by Quantitative Evidence


Precision Copolymer Synthesis for Academic and Industrial R&D

Researchers and process chemists focused on synthesizing copolymers with predictable composition and tailored properties can use 3,5-difluorostyrene as a co-monomer. The quantified relative reactivity value (1.71) [1] is a crucial parameter for designing experiments and modeling polymerization kinetics to achieve a specific copolymer architecture, which would not be possible if using an uncharacterized or more/less reactive isomer.

Benchmarking for Isomer Purity and Quality Control

Given the significant differences in reactivity between the difluorostyrene isomers [1], procurement and analytical teams must verify the isomeric purity of their materials. The presence of even small amounts of a more reactive isomer (like the 2,5-difluoro) could alter the reaction kinetics and final product composition. Therefore, 3,5-difluorostyrene is sourced for studies requiring a specific, known reactivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluorostyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.